3-Bromo-4,5-difluorobenzoyl chloride
Overview
Description
3-Bromo-4,5-difluorobenzoyl chloride is a chemical compound with the molecular formula C7H2BrClF2O and a molecular weight of 255.44 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and fluorine atoms. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,5-difluorobenzoyl chloride typically involves the chlorination of 3-Bromo-4,5-difluorobenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions generally include refluxing the mixture to ensure complete conversion of the acid to the corresponding acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4,5-difluorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: It reacts with water to form 3-Bromo-4,5-difluorobenzoic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Reaction Conditions: These reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include amides, esters, or thioesters.
Hydrolysis Product: The major product of hydrolysis is 3-Bromo-4,5-difluorobenzoic acid.
Scientific Research Applications
3-Bromo-4,5-difluorobenzoyl chloride has several applications in scientific research:
Biology: It can be used in the modification of biomolecules for studying biological processes.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4,5-difluorobenzoyl chloride in chemical reactions involves the electrophilic nature of the carbonyl carbon. This carbon is highly reactive towards nucleophiles due to the electron-withdrawing effects of the bromine and fluorine substituents. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzoyl chloride: Similar in structure but lacks the bromine atom.
2-Bromo-4,5-difluorobenzoyl chloride: Similar but with the bromine atom in a different position.
Uniqueness
3-Bromo-4,5-difluorobenzoyl chloride is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
3-bromo-4,5-difluorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF2O/c8-4-1-3(7(9)12)2-5(10)6(4)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSOOCFTROWMKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Br)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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